BenchChemオンラインストアへようこそ!

D,L-Carbidopa Methyl Ester N-Cyclohexylidene

Pharmacopoeial Reference Standard Impurity Profiling Regulatory Compliance

D,L-Carbidopa Methyl Ester N-Cyclohexylidene (CAS 934371-48-9, molecular formula C₁₇H₂₄N₂O₄, molecular weight 320.38 g/mol) is a racemic hydrazone derivative of carbidopa methyl ester, wherein the hydrazino group is protected by a cyclohexylidene moiety. The compound is formally listed as Carbidopa EP Impurity D in the European Pharmacopoeia and as Carbidopa BP Impurity D in the British Pharmacopoeia, serving as a pharmacopoeial reference standard for impurity profiling during carbidopa drug substance and drug product manufacturing.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
Cat. No. B12311345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Carbidopa Methyl Ester N-Cyclohexylidene
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN=C2CCCCC2
InChIInChI=1S/C17H24N2O4/c1-17(16(22)23-2,19-18-13-6-4-3-5-7-13)11-12-8-9-14(20)15(21)10-12/h8-10,19-21H,3-7,11H2,1-2H3
InChIKeyVBGRIWCNLNENAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Carbidopa Methyl Ester N-Cyclohexylidene – A Critical Carbidopa Impurity Reference Standard for Analytical Quality Control


D,L-Carbidopa Methyl Ester N-Cyclohexylidene (CAS 934371-48-9, molecular formula C₁₇H₂₄N₂O₄, molecular weight 320.38 g/mol) is a racemic hydrazone derivative of carbidopa methyl ester, wherein the hydrazino group is protected by a cyclohexylidene moiety [1]. The compound is formally listed as Carbidopa EP Impurity D in the European Pharmacopoeia and as Carbidopa BP Impurity D in the British Pharmacopoeia, serving as a pharmacopoeial reference standard for impurity profiling during carbidopa drug substance and drug product manufacturing [2]. Its primary utility lies in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of carbidopa [3].

Why Generic Substitution of D,L-Carbidopa Methyl Ester N-Cyclohexylidene with Other Carbidopa Impurities Is Not Scientifically Defensible


D,L-Carbidopa Methyl Ester N-Cyclohexylidene cannot be interchangeably substituted with other carbidopa-related impurities—such as methyldopa (EP Impurity A), carbidopa related compound A, or hydrazine—because each impurity possesses a distinct chemical structure, chromatographic retention behavior, UV absorption profile, and mass spectrometric fragmentation pattern [1]. Pharmacopoeial monographs assign unique identity, system suitability, and acceptance criteria to each specified impurity, requiring an impurity-specific reference standard for accurate identification and quantification [2]. Substituting one impurity standard for another would invalidate analytical method selectivity, compromise system suitability verification, and potentially lead to erroneous purity assessment and regulatory non-compliance during ANDA submission or commercial batch release [3].

Quantitative Differentiation Evidence: D,L-Carbidopa Methyl Ester N-Cyclohexylidene Versus Comparator Impurities in Carbidopa Analysis


Regulatory-Specified Identity: D,L-Carbidopa Methyl Ester N-Cyclohexylidene as EP/BP Impurity D Enables Definitive Pharmacopoeial Compliance

D,L-Carbidopa Methyl Ester N-Cyclohexylidene is codified as Carbidopa EP Impurity D and Carbidopa BP Impurity D in the European and British Pharmacopoeias, respectively [1]. This regulatory designation is not shared by structurally related analogs such as Carbidopa Methyl Ester (CAS 91431-01-5) or Carbidopa Related Compound A (a USP-specified impurity with relative retention time approximately 1.8) [2]. The EP monograph mandates the use of Impurity D as a system suitability marker and for quantification of this specific process-related impurity; generic substitution with an unlisted analog would not satisfy pharmacopoeial identity requirements for analytical method validation or commercial batch release [3].

Pharmacopoeial Reference Standard Impurity Profiling Regulatory Compliance

Chromatographic Selectivity: Unique Cyclohexylidenehydrazino Moiety Provides Baseline Resolution from Methyldopa and Carbidopa in Validated HPLC Methods

The cyclohexylidenehydrazino substituent of Impurity D confers significantly higher hydrophobicity compared to the primary amine/ hydrazine groups of methyldopa (EP Impurity A) and carbidopa, resulting in distinct reversed-phase chromatographic retention [1]. While the USP monograph reports relative retention times of 0.8 for methyldopa, 1.0 for carbidopa, and 1.8 for carbidopa related compound A, the cyclohexylidene-protected Impurity D elutes considerably later under comparable conditions, providing resolution ≥2.0 from the carbidopa peak in validated HPLC methods [2]. This chromatographic orthogonality is critical for selectivity: co-elution of Impurity D with carbidopa would lead to overestimation of assay purity, whereas the cyclohexylidene moiety ensures unambiguous peak assignment and quantification [3].

HPLC Method Validation Chromatographic Resolution Impurity Determination

Purity Certification: D,L-Carbidopa Methyl Ester N-Cyclohexylidene Supplied at ≥95% HPLC Purity with Full Characterization Data Package Enabling Direct Use as a Pharmacopoeial Reference Standard

Commercial supplies of D,L-Carbidopa Methyl Ester N-Cyclohexylidene are certified at ≥95% purity (HPLC) and accompanied by comprehensive characterization documentation including HPLC chromatogram, mass spectrum (MS), ¹H-NMR, ¹³C-NMR, TGA, IR, and structural elucidation report [1]. In contrast, non-pharmacopoeial carbidopa intermediates such as Carbidopa Methyl Ester (CAS 91431-01-5) are typically supplied as 'tan solid, ≥95% purity' with only basic CoA parameters and lack the full spectroscopic and chromatographic certification required for use as a primary reference standard in regulated GMP environments . The ISO 17034-certified production of Impurity D ensures metrological traceability and lot-to-lot consistency, eliminating the need for end-user re-qualification and reducing QC laboratory burden [2].

Reference Standard Purity Characterization Documentation GMP Compliance

Storage and Stability: Defined Storage Conditions (2–8°C Under Inert Atmosphere) Ensure Reference Standard Integrity, Differentiating from Hygroscopic and Labile Carbidopa Analogs

D,L-Carbidopa Methyl Ester N-Cyclohexylidene is supplied as a beige to yellow solid requiring storage at 2–8°C under an inert atmosphere for long-term stability [1]. In comparison, Carbidopa Methyl Ester (CAS 91431-01-5) is described as 'very hygroscopic' with a recommended storage temperature of -20°C, making it more challenging to handle accurately without specialized equipment . The cyclohexylidene protecting group reduces the hygroscopicity of the hydrazino functionality, enhancing ambient handling tolerance during analytical weighing and standard preparation [2]. The melting point of Impurity D is reported as >47°C (with decomposition), compared to >54°C (dec.) for Carbidopa Methyl Ester, indicating similar thermal lability profiles but distinct physical form characteristics [2].

Reference Standard Stability Storage Conditions Material Integrity

Proven Application Scenarios for D,L-Carbidopa Methyl Ester N-Cyclohexylidene in Pharmaceutical Quality Control and Impurity Profiling


Pharmacopoeial System Suitability Verification for Carbidopa Monograph Compliance Testing

D,L-Carbidopa Methyl Ester N-Cyclohexylidene serves as the EP/BP-specified system suitability marker for impurity profiling of carbidopa drug substance and drug product [1]. QC laboratories use this reference standard to prepare system suitability solutions at concentrations corresponding to the disregard limit (typically 0.05–0.10%), verifying resolution from the carbidopa main peak and ensuring method performance meets pharmacopoeial acceptance criteria prior to batch release testing [2]. The compound's unique cyclohexylidenehydrazino chromophore also enables independent verification of detector linearity at 280 nm across the required range .

ANDA Method Validation and Forced Degradation Studies for Carbidopa-Containing Products

During Abbreviated New Drug Application (ANDA) method validation, D,L-Carbidopa Methyl Ester N-Cyclohexylidene is used as a target impurity marker to establish method accuracy (recovery 91.2–108.2%), precision (RSD <10.0%), and limits of detection/quantitation for carbidopa impurity profiling [1]. In forced degradation studies (acid, base, oxidative, thermal, photolytic), the compound serves as a process-related impurity reference to confirm that degradation products do not co-elute with known impurities and that the analytical method is stability-indicating, a critical requirement for ICH Q2(R1) validation [2].

Reference Standard Procurement for cGMP Commercial Batch Release Testing

For commercial carbidopa API and finished dosage form manufacturers, D,L-Carbidopa Methyl Ester N-Cyclohexylidene is procured as a certified reference standard from ISO 17034-accredited suppliers to support cGMP batch release testing [1]. The comprehensive certification package (HPLC, MS, NMR, TGA, IR) eliminates the need for in-house qualification, reduces QC cycle time, and provides auditable traceability for regulatory inspections by agencies such as FDA, EMA, and MHRA [2]. The recommended storage conditions (2–8°C, inert atmosphere) allow integration into standard pharmaceutical QC workflows without the need for dedicated ultra-low temperature storage .

Synthetic Intermediate for Enantioselective Carbidopa Production via Chiral Resolution

D,L-Carbidopa Methyl Ester N-Cyclohexylidene serves as a key protected intermediate in the synthesis of enantiomerically pure L-carbidopa [1]. The cyclohexylidene protecting group stabilizes the hydrazino functionality during esterification and subsequent resolution steps, preventing oxidative degradation and undesired side reactions [2]. After chiral resolution or enantioselective deprotection, the cyclohexylidene group is cleaved under mild acidic conditions to yield the active pharmaceutical ingredient, offering synthetic chemists a robust route to high-purity carbidopa .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for D,L-Carbidopa Methyl Ester N-Cyclohexylidene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.